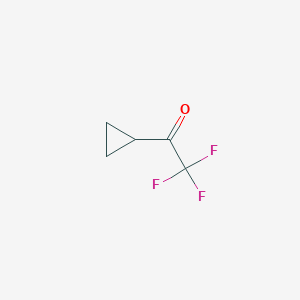

1-Cyclopropyl-2,2,2-trifluoro-ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJNTMDORMMGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570448 | |

| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75702-97-5 | |

| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclopropyl 2,2,2 Trifluoro Ethanone

Established Synthetic Pathways for Trifluoromethylated Ketones

The synthesis of trifluoromethyl ketones (TFMKs) is a significant area of research due to their prevalence in pharmaceuticals and agrochemicals. acs.org These compounds can act as mimics for tetrahedral transition states in enzymatic reactions. beilstein-journals.org A variety of methods exist for their preparation, often starting from readily available carboxylic acid derivatives. researchgate.net

Overview of Precursor Requirements and Strategies for Carbonyl Activation

Common precursors for the synthesis of trifluoromethyl ketones include carboxylic acids, esters, and aldehydes. organic-chemistry.orggeorgiasouthern.edu The choice of precursor dictates the strategy for activating the carbonyl group towards trifluoromethylation.

Carboxylic Acids: Direct conversion of carboxylic acids to trifluoromethyl ketones can be achieved using activating agents. organic-chemistry.org For instance, treatment with LDA can generate an enediolate that is then trifluoroacetylated. organic-chemistry.org Another approach involves the in-situ generation of an acyloxyphosphonium ion from the carboxylic acid. researchgate.net Fluoroarenes can also mediate the trifluoromethylation of carboxylic acids under mild, metal-free conditions. organic-chemistry.org

Esters: Methyl esters are inexpensive and readily available precursors. beilstein-journals.org They can be converted to trifluoromethyl ketones via nucleophilic trifluoromethylation. beilstein-journals.orgbeilstein-journals.org A notable method involves the use of fluoroform (HCF3) in the presence of a strong base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.orgbeilstein-journals.org

Aldehydes: Aldehydes are excellent precursors that can be trifluoromethylated and then oxidized to the corresponding ketone. durham.ac.uk The trifluoromethylation of aldehydes can be accomplished using reagents like (bpy)Cu(CF3)3. organic-chemistry.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency of trifluoromethyl ketone synthesis is highly dependent on the reaction conditions. Key factors include the choice of base, solvent, and temperature.

A study on the trifluoromethylation of methyl 2-naphthoate (B1225688) using fluoroform (HCF3) highlights the importance of optimizing these parameters. beilstein-journals.org The use of KHMDS as a base in triglyme (B29127) at -40 °C was found to be effective, providing good yields. beilstein-journals.orgbeilstein-journals.org The choice of solvent is critical, with triglyme showing a significant advantage over other solvents like THF and toluene. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for the Trifluoromethylation of Methyl 2-naphthoate beilstein-journals.orgnih.gov

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | t-BuOK (2.0) | Triglyme | -40 | 29 |

| 2 | t-BuOK (2.0) | THF | -40 | 5 |

| 3 | t-BuOK (2.0) | Toluene | -40 | 0 |

| 4 | t-BuOK (4.0) | Triglyme | -40 | 25 |

| 5 | KHMDS (2.0) | Toluene | -40 | 20 |

| 6 | KHMDS (2.0) | THF | -40 | 27 |

| 7 | KHMDS (2.0) | Diglyme | -40 | 66 |

| 8 | KHMDS (2.0) | Monoglyme | -40 | 56 |

| 9 | KHMDS (2.0) | Triglyme | -40 | 75 |

| 10 | KHMDS (2.0) | Triglyme | -20 | 55 |

| 11 | KHMDS (2.0) | Triglyme | -60 | 61 |

| 12 | KHMDS (1.1) | Triglyme | -40 | 45 |

This table is interactive. You can sort and filter the data.

Cyclopropyl (B3062369) Group Introduction Strategies

The introduction of a cyclopropyl group can be accomplished through various methods, with Grignard reagents and other organometallic approaches being prominent.

Grignard Reagent Approaches for Cyclopropyl-Containing Synthons

Grignard reagents are powerful nucleophiles used for forming carbon-carbon bonds. masterorganicchemistry.com Cyclopropyl Grignard reagents, such as cyclopropylmagnesium bromide, can be prepared by reacting the corresponding cyclopropyl halide with magnesium metal. organic-chemistry.orglibretexts.org These reagents can then react with various electrophiles. For instance, the reaction of a Grignard reagent with a nitrile can yield a ketone after hydrolysis. libretexts.org A plausible route to 1-cyclopropyl-2,2,2-trifluoro-ethanone could involve the reaction of cyclopropylmagnesium bromide with a trifluoroacetylating agent.

The Kulinkovich reaction offers a method to prepare cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.org A modification of this reaction, the Kulinkovich-Szymoniak reaction, allows for the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org

Advanced Organometallic Methodologies for Cyclopropyl Ring Formation

Beyond Grignard reagents, other organometallic methods are available for synthesizing cyclopropane (B1198618) rings. The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation of alkenes. marquette.edu

Modern approaches include palladium-catalyzed cross-coupling reactions of aryl bromides or triflates with cyclopropylmagnesium bromide, which can be facilitated by the addition of zinc bromide. organic-chemistry.org Tricyclopropylbismuth can also be used in palladium-catalyzed cross-coupling reactions with aryl and heterocyclic halides and triflates. organic-chemistry.org Hydrogen borrowing catalysis presents a newer, sustainable method for the α-cyclopropanation of ketones. acs.org

Trifluoromethyl Group Installation Techniques

The installation of the trifluoromethyl (CF3) group is a crucial step in the synthesis of trifluoromethylated compounds. A variety of reagents and methods have been developed for this purpose.

Nucleophilic Trifluoromethylation: This is a common approach that involves the use of a nucleophilic CF3 source. beilstein-journals.org The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a widely used reagent for the trifluoromethylation of carbonyl compounds, often initiated by a fluoride (B91410) source. durham.ac.uknih.gov Fluoroform (HCF3), an inexpensive industrial byproduct, can also serve as a CF3 source in the presence of a strong base. beilstein-journals.orgorganic-chemistry.org

Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical. Photoinduced processes using reagents like TES-OTf or Tf2O under metal-free and redox-neutral conditions can generate α-CF3 ketones from alkynes. chinesechemsoc.org Another photoinduced method employs CF3Br as the trifluoromethyl source in the presence of an iridium photocatalyst to react with O-silyl enol ethers. acs.org

Electrophilic Trifluoromethylation: While less common for ketone synthesis, electrophilic CF3 reagents like Togni's reagent can react with enolizable ketones at the α-carbon to produce α-CF3 ketones. rsc.org

A plausible synthetic route for this compound could involve the reaction of cyclopropanecarboxylic acid methyl ester with a nucleophilic trifluoromethylating agent like the one derived from fluoroform and KHMDS. beilstein-journals.orgbeilstein-journals.org

Fluorinating Reagents and Their Application in Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group is a critical step in the synthesis of this compound. A common and straightforward method involves a two-step process starting from the corresponding aldehyde. durham.ac.uk This process begins with the nucleophilic trifluoromethylation of an aldehyde using trimethyl(trifluoromethyl)silane, often referred to as the Ruppert-Prakash reagent. durham.ac.uk This is followed by the oxidation of the resulting trifluoromethyl carbinol to the desired ketone. durham.ac.uk

Fluorinating agents are broadly categorized as nucleophilic or electrophilic. tcichemicals.com Nucleophilic reagents, like the fluoride anion, are electron-rich species, while electrophilic reagents have an electron-deficient fluorine atom. tcichemicals.com In the context of producing trifluoromethyl ketones, reagents that can deliver a CF₃ nucleophile or its equivalent are paramount.

One of the most established reagents for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃). durham.ac.uk Its application, induced by a fluoride source, allows for the efficient conversion of aldehydes to trifluoromethylated alcohols, which are then oxidized. durham.ac.uk The Dess-Martin periodinane is a notable oxidant for this second step, though other methods like Swern oxidation have also been reported. durham.ac.uk

More recent advancements have focused on utilizing fluoroform (HCF₃), an inexpensive industrial byproduct, as the trifluoromethyl source. beilstein-journals.orgnih.gov This approach represents a more atom-economical and cost-effective strategy. beilstein-journals.org A system employing fluoroform with potassium hexamethyldisilazide (KHMDS) in triglyme has proven effective for the direct trifluoromethylation of esters to yield trifluoromethyl ketones. beilstein-journals.orgnih.gov This method is significant as it provides a direct route from readily available esters to the target ketone, with reported yields as high as 92% for some substrates. beilstein-journals.org

Other notable trifluoromethylating agents include those developed by Umemoto and Togni, which are electrophilic in nature. researchgate.net These reagents are valuable for various transformations, including the trifluoromethylation of alkenes and ketoesters. researchgate.net

Table 1: Common Trifluoromethylation Reagents

| Reagent Name | Type | Common Application |

|---|---|---|

| Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent) | Nucleophilic Precursor | Trifluoromethylation of aldehydes and ketones durham.ac.uk |

| Fluoroform (HCF₃) | Nucleophilic Precursor | Direct trifluoromethylation of esters beilstein-journals.orgnih.gov |

| Umemoto's Reagents | Electrophilic | Trifluoromethylation of arenes, alkenes, and alkynes researchgate.net |

Considerations for Stereoselective Trifluoromethyl Group Incorporation

The synthesis of this compound does not inherently involve the creation of a chiral center at the carbon bearing the trifluoromethyl group. However, if the cyclopropyl ring itself is substituted, or if the ketone undergoes subsequent reactions, the principles of stereoselective synthesis become highly relevant. The incorporation of a trifluoromethyl group can significantly influence the stereochemical outcome of reactions at adjacent centers due to its steric bulk and strong electron-withdrawing nature.

While specific studies on the stereoselective synthesis of this compound are not prevalent, general strategies for achieving stereoselectivity in similar systems can be considered. For instance, in the synthesis of complex cyclopropane-containing molecules, stereocontrol is often achieved through catalyst-directed reactions. utdallas.edu The use of chiral catalysts, such as specially designed ruthenium or rhodium complexes, can direct the enantioselective or diastereoselective formation of the cyclopropane ring itself. utdallas.edu

Furthermore, enzyme-catalyzed reactions offer a powerful tool for achieving high stereoselectivity. utdallas.edu Engineered enzymes, such as myoglobin-based catalysts, have been used for highly diastereoselective and enantioselective olefin cyclopropanation. utdallas.edu In a hypothetical stereoselective synthesis involving a precursor to this compound, such biocatalytic methods could be employed to set a key stereocenter with high fidelity.

Solid-state photochemical reactions have also been shown to control stereochemistry in the formation of cyclobutane (B1203170) derivatives, a principle that highlights the importance of substrate pre-organization in achieving a desired stereoisomer. nih.gov While a different ring system, this demonstrates that the physical state and intermolecular interactions can be exploited for stereocontrol. nih.gov

Comparative Analysis of Synthetic Efficiency and Scalability

Evaluation of Reaction Yields and Purity Profiles

The efficiency of a synthetic route is primarily assessed by its reaction yield and the purity of the final product. For the synthesis of trifluoromethyl ketones, different methods offer varying levels of efficiency.

Direct trifluoromethylation of esters using the fluoroform/KHMDS system has shown promising results, with yields for various aryl trifluoromethyl ketones ranging from moderate to as high as 92%. beilstein-journals.org For instance, the conversion of methyl 4-methoxybenzoate (B1229959) resulted in a 92% yield of the corresponding trifluoromethyl ketone. beilstein-journals.org This method's efficiency, combined with the low cost of fluoroform, makes it an attractive option for large-scale synthesis.

The purity of the final product is crucial, and methods that minimize side reactions are preferred. In a patent describing the synthesis of a related compound, 1-cyclopropyl-2-(2-fluorophenyl)ethanone, yields are reported to be above 70%, with HPLC purity exceeding 95%. google.com This indicates that high purity can be achieved in the synthesis of cyclopropyl ketones.

Table 2: Comparative Yields for Trifluoromethyl Ketone Synthesis

| Synthetic Method | Starting Material | Product Type | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Two-step: Trifluoromethylation and Oxidation | Aldehydes | Trifluoromethyl Ketones | Good (specific values vary by substrate) | durham.ac.uk |

| Direct Trifluoromethylation | Methyl Esters | Aryl Trifluoromethyl Ketones | 45-92% | beilstein-journals.org |

Principles of Sustainable Chemistry in Synthetic Route Design

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes in the chemical industry. The goal is to minimize environmental impact while maximizing efficiency and safety.

A key aspect of sustainable chemistry is the use of non-toxic, renewable, and readily available starting materials. The use of fluoroform (HCF₃) as a trifluoromethylating agent is a prime example of this principle in action. beilstein-journals.orgnih.gov Fluoroform is an industrial byproduct, and its utilization as a chemical feedstock transforms a potent greenhouse gas into a valuable reagent, thereby reducing its environmental impact. beilstein-journals.orgnih.gov

Atom economy is another core principle of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. Direct trifluoromethylation reactions, which reduce the number of synthetic steps, generally have a higher atom economy than multi-step sequences that may involve protecting groups or multiple reagents. acs.org

The use of polymer-supported reagents and sequestering agents aligns with the goal of reducing waste. durham.ac.uk These solid-supported reagents can often be filtered off and potentially recycled, simplifying purification and minimizing the use of solvents for chromatography. durham.ac.uk

Furthermore, the development of catalytic reactions is central to sustainable synthesis. Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, reducing the need for stoichiometric reagents that generate more waste. researchgate.net The exploration of copper-catalyzed trifluoromethylation reactions is an example of this trend. researchgate.net The ideal synthetic route for this compound would, therefore, be a high-yield, catalytic process that utilizes a benign and abundant trifluoromethyl source like fluoroform.

Mechanistic Investigations of Reactions Involving 1 Cyclopropyl 2,2,2 Trifluoro Ethanone

Reaction Mechanisms of the Ketone Functionality

The carbonyl group is a cornerstone of the molecule's reactivity, participating in a variety of transformations. The presence of the adjacent trifluoromethyl group profoundly influences these reactions.

Nucleophilic Addition Pathways and Intermediates

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In the case of 1-cyclopropyl-2,2,2-trifluoro-ethanone, the strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, thus activating it towards nucleophilic attack.

The mechanism of trifluoromethylation of ketones using reagents like TMSCF3 (the Ruppert-Prakash reagent) has been studied in detail and provides insights applicable to the ketone functionality of the target molecule. nih.gov The reaction is often initiated by a catalytic amount of a nucleophilic activator, which generates the trifluoromethyl anion (CF3-). This anion then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent workup yields the corresponding trifluoromethyl alcohol. nih.gov The process can be complex, sometimes involving an anionic chain reaction where the product alkoxide itself can act as a chain carrier. nih.gov

The stability of the tetrahedral intermediate is a crucial factor. For trifluoromethyl ketones, the hydrate (B1144303) form is often stabilized, which can be seen as an analog to the tetrahedral transition state of enzymatic hydrolysis of esters and amides. beilstein-journals.org This highlights the exceptional stability of the intermediate formed upon nucleophilic addition to the trifluoromethyl-substituted carbonyl group.

Mechanisms of Alpha-Functionalization (e.g., relevant to chlorination of related ketones)

Alpha-functionalization of ketones typically proceeds through an enol or enolate intermediate. The trifluoromethyl group significantly impacts the regioselectivity and feasibility of these reactions. Due to its strong electron-withdrawing character, the formation of an enolate on the side of the trifluoromethyl group is disfavored.

However, reactions at the α-carbon are possible under specific conditions. For instance, the α-trifluoromethoxylation of ketones has been achieved using photoredox catalysis. nih.gov This process involves the reaction of enol carbonates with a trifluoromethoxylating reagent. Mechanistic studies suggest a radical chain mechanism is operative. nih.gov While not a direct chlorination, this provides a model for α-functionalization where direct enolate formation might be challenging.

In the context of chlorination, a plausible mechanism for related ketones involves the formation of an enol or enolate, which then attacks an electrophilic chlorine source. The presence of a Lewis acid can facilitate the reaction by coordinating to the carbonyl oxygen, increasing the acidity of the α-proton and promoting enolization. rsc.org For this compound, enolization would preferentially occur away from the trifluoromethyl group, at the carbon of the cyclopropyl (B3062369) ring, leading to functionalization at that position.

Reactivity Profile of the Cyclopropyl Moiety

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which dictates its unique reactivity.

Influence of Ring Strain on Reaction Pathways and Selectivity

The high degree of ring strain in cyclopropane (B1198618) rings significantly influences their chemical reactivity. nih.govrsc.orgpitt.eduacs.org This strain energy can be released in various chemical transformations, acting as a thermodynamic driving force. In reactions involving the cleavage of a C-C bond of the cyclopropyl ring, the release of this strain can lower the activation energy of the reaction. pitt.edu

For cyclopropyl ketones, the ring strain affects photochemical reactions, such as the Norrish Type-I cleavage. nih.govrsc.org The barrier to α-C-C bond fission is lowered by the ring strain, promoting ring-opening pathways. nih.govrsc.org While these are photochemical reactions, they illustrate the inherent tendency of the strained ring to undergo cleavage.

In ground-state reactions, the cyclopropyl group can influence the stereochemistry of adjacent reactive centers. The rigid structure of the ring can provide a platform for stereoselective transformations.

Mechanistic Aspects of Thermal Rearrangements (e.g., vinylcyclopropane-cyclopentene rearrangement analogies)

Cyclopropyl ketones are known to undergo thermal rearrangements. A classic example is the rearrangement of cyclopropyl ketones to homoallylic ketones. acs.orgacs.org This transformation is believed to proceed through an allylic enol intermediate. acs.org

A particularly relevant analogy is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.orgorganicreactions.org This rearrangement can proceed through either a diradical-mediated two-step process or a concerted pericyclic pathway, with the operative mechanism being highly substrate-dependent. wikipedia.org

For this compound, a thermal rearrangement analogous to the vinylcyclopropane-cyclopentene rearrangement would require the initial formation of a vinylcyclopropane-like structure, for instance, through an enolization or a related process. The high temperatures often required for these rearrangements (sometimes above 160°C or even 300°C) are a notable characteristic. wikipedia.orgcdnsciencepub.com The presence of substituents on the cyclopropane or vinyl group can significantly influence the reaction conditions and outcome. cdnsciencepub.com

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and steric bulk.

The high electronegativity of the fluorine atoms in the CF3 group leads to a strong inductive effect, withdrawing electron density from the adjacent carbonyl carbon. This has several consequences:

Increased Electrophilicity: As previously mentioned, the carbonyl carbon becomes more electrophilic and thus more reactive towards nucleophiles. nih.gov

Kinetic Effects: The rate of nucleophilic addition is generally enhanced. Studies on the trifluoromethylation of ketones have shown that some reactions can be completed in milliseconds. nih.gov

Selectivity: In molecules with multiple electrophilic sites, the trifluoromethyl-activated carbonyl group is often the preferred site of attack for nucleophiles.

From a steric perspective, the trifluoromethyl group is considered to be a bulky substituent. researchgate.net This steric hindrance can influence the approach of reagents to the reactive centers of the molecule, thereby affecting the stereoselectivity of reactions. For example, in nucleophilic additions to the carbonyl group, the CF3 group can direct the incoming nucleophile to the opposite face of the molecule.

Inductive and Resonance Effects on Carbonyl Reactivity

The carbonyl carbon of this compound is rendered highly electrophilic by the potent inductive effect of the adjacent trifluoromethyl (-CF3) group. The three fluorine atoms strongly withdraw electron density, creating a significant partial positive charge on the carbonyl carbon and making it highly susceptible to nucleophilic attack.

Stereoelectronic Considerations in Transformations

Stereoelectronic effects play a crucial role in determining the trajectory of nucleophilic attack on the carbonyl carbon of this compound. The Bürgi-Dunitz trajectory describes the preferred angle of approach for a nucleophile towards a carbonyl group, which is approximately 107 degrees. This trajectory allows for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO), which is the π* orbital.

The orientation of the cyclopropyl and trifluoromethyl groups relative to the incoming nucleophile can influence the transition state energy and, consequently, the reaction rate and stereochemical outcome. The steric bulk of these groups can lead to facial selectivity, where the nucleophile preferentially attacks one face of the planar carbonyl group over the other.

Mechanistic Studies of Enantioselective Transformations

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The prochiral nature of this compound makes it an excellent substrate for enantioselective transformations.

Chiral Catalyst-Mediated Reduction Mechanisms (e.g., Corey-Bakshi-Shibata (CBS) reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. alfa-chemistry.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst to control the stereochemical outcome of the hydride transfer from a borane (B79455) reagent. alfa-chemistry.comnrochemistry.comorganic-chemistry.org

The mechanism of the CBS reduction involves the following key steps: alfa-chemistry.comnrochemistry.com

Coordination: The borane reducing agent (e.g., BH3·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst. wikipedia.orgnrochemistry.com

Substrate Binding: The ketone, this compound, then coordinates to the now more Lewis acidic boron atom of the catalyst. The ketone orients itself to minimize steric interactions between its substituents (cyclopropyl and trifluoromethyl groups) and the substituents on the chiral catalyst. nrochemistry.com

Hydride Transfer: An intramolecular hydride transfer occurs from the activated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. alfa-chemistry.com The facial selectivity of this hydride transfer is dictated by the steric and electronic interactions within this transition state, leading to the formation of one enantiomer of the alcohol in excess. nrochemistry.com

Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, regenerating the chiral catalyst for the next catalytic cycle. An acidic workup is then performed to liberate the chiral alcohol product. nrochemistry.com

While steric repulsion has long been considered the primary factor governing enantioselectivity, recent studies suggest that London dispersion interactions can also play a significant role. nih.gov For ketones with substituents of similar steric size, such as cyclopropyl and isopropyl groups, dispersion forces can be the determining factor for the observed high enantiomeric excess. nih.gov

Mechanistic Insights into Asymmetric Cyclopropanation Reactions

Asymmetric cyclopropanation reactions offer a direct route to chiral cyclopropane-containing molecules. While specific mechanistic studies on the asymmetric cyclopropanation of this compound are not extensively detailed in the provided search results, general principles of metal-catalyzed cyclopropanation can be applied. These reactions often involve the transfer of a carbene fragment from a diazo compound to an alkene, mediated by a chiral transition metal catalyst.

Recent advancements have highlighted the use of biocatalysis, particularly engineered heme-containing proteins, for highly stereoselective cyclopropanation reactions. utdallas.edu These enzymatic systems can overcome some of the limitations of traditional chemocatalysts and provide access to challenging cyclopropane structures with excellent diastereo- and enantiocontrol. utdallas.edu The mechanism in these biocatalytic systems involves the formation of a metal-carbene intermediate within the enzyme's active site, which then undergoes a stereocontrolled reaction with the alkene substrate.

Detailed Analysis of Substitution Reaction Pathways

Substitution reactions involving this compound can occur at the α-carbon or involve the ring-opening of the cyclopropyl group.

Mechanistic studies on the tandem Heck-cyclopropane ring-opening reaction of related cyclopropyl diol derivatives provide valuable insights. researchgate.netnih.govnih.gov These studies, combining experimental results with Density Functional Theory (DFT) calculations, have shown that the regioselectivity and stereoselectivity of the cyclopropane ring-opening are governed by complex factors. researchgate.netnih.govnih.gov The presence and orientation of directing groups, such as hydroxyl groups, play a crucial role in controlling the reaction outcome. researchgate.netnih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 1 Cyclopropyl 2,2,2 Trifluoro Ethanone

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In a hypothetical MS/MS analysis of 1-Cyclopropyl-2,2,2-trifluoro-ethanone, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would be expected to yield valuable information about the molecule's connectivity and the relative stability of its substructures.

Expected Fragmentation Pathways:

A primary fragmentation pathway would likely involve the cleavage of the bonds adjacent to the carbonyl group. This could result in the formation of characteristic fragment ions.

Hypothetical MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure of Fragment |

| [C₅H₅F₃O+H]⁺ | ||

| [C₃H₅]⁺ | Cyclopropyl (B3062369) cation | |

| [CF₃CO]⁺ | Trifluoroacetyl cation | |

| [C₄H₅O]⁺ | Loss of CF₃ | |

| [C₂F₃O]⁺ | Loss of cyclopropyl group |

This table represents a hypothetical scenario and is not based on experimental data.

The relative abundances of these fragment ions would provide insight into the bond strengths within the molecule. For instance, the stability of the cyclopropyl cation and the trifluoroacetyl cation would influence the observed fragmentation pattern.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of its solid-state conformation.

Key Structural Insights from a Hypothetical Crystal Structure:

Conformation: The relative orientation of the cyclopropyl ring and the trifluoromethyl group with respect to the carbonyl group would be determined. This would reveal whether the molecule adopts a syn or anti conformation in the solid state.

Intermolecular Interactions: The analysis would uncover any significant intermolecular forces, such as dipole-dipole interactions involving the carbonyl and trifluoromethyl groups, which govern the packing of the molecules in the crystal lattice.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Bond Length (C=O) | Not Available |

| Bond Length (C-CF₃) | Not Available |

| Bond Angle (Cyclopropyl-C-C) | Not Available |

This table is for illustrative purposes only, as no experimental crystallographic data has been found.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Polymorph Characterization and Conformational Studies

Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive probe of molecular structure and environment. For this compound, Raman spectroscopy could be employed to investigate the presence of different crystalline forms (polymorphs) and to study its conformational isomers in different phases.

Potential Applications of Raman Spectroscopy:

Polymorph Screening: Different polymorphs of a compound will exhibit distinct Raman spectra due to differences in their crystal lattice and molecular conformations. This allows for the identification and characterization of different solid-state forms.

Hypothetical Raman Spectral Data for Conformational Analysis of this compound:

| Vibrational Mode | Wavenumber (cm⁻¹) - Conformer A | Wavenumber (cm⁻¹) - Conformer B |

| C=O stretch | Not Available | Not Available |

| CF₃ symmetric stretch | Not Available | Not Available |

| Cyclopropyl ring breathing | Not Available | Not Available |

This table illustrates the type of data that would be generated from such a study; no experimental data is currently available.

Comprehensive Computational Analysis of this compound Remains an Unexplored Area of Research

A thorough review of publicly available scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound This compound . While computational chemistry is a powerful tool for understanding molecular structure, reactivity, and behavior, it appears that detailed investigations as specified in the requested outline have not been published for this particular molecule.

For instance, computational methods like Density Functional Theory (DFT) are frequently used to analyze the molecular orbitals and electron density distribution of organic molecules, which in turn helps in predicting their reactivity. Similarly, Molecular Dynamics (MD) simulations are invaluable for exploring the conformational landscape and intermolecular interactions of flexible molecules. Quantum chemical methods are also routinely employed to predict spectroscopic parameters, aiding in the identification and characterization of compounds. Furthermore, the investigation of potential energy surfaces (PES) is crucial for elucidating reaction pathways and understanding chemical kinetics.

While the methodologies to perform such studies are well-established, the specific application of these techniques to this compound, and the subsequent publication of the results, have not been found. Consequently, the generation of a scientifically accurate and detailed article strictly adhering to the requested in-depth computational analysis is not feasible at this time.

Further research in the field of computational chemistry would be necessary to generate the specific data points and detailed findings required to populate the outlined sections and subsections for this compound.

Synthetic Applications and Derivatization Strategies of 1 Cyclopropyl 2,2,2 Trifluoro Ethanone

Role as a Versatile Building Block in the Synthesis of Complex Fluorinated Molecules

1-Cyclopropyl-2,2,2-trifluoro-ethanone serves as a crucial starting material in the synthesis of a wide array of complex fluorinated molecules. The presence of both a cyclopropyl (B3062369) ring and a trifluoromethyl group imparts unique chemical properties that are highly sought after in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, which can lead to improved pharmacological properties.

The cyclopropyl moiety, a strained three-membered ring, offers a site for various chemical transformations. Its unique electronic and steric properties make it a valuable component in the design of novel organic compounds. Enantiomerically enriched cyclopropene derivatives, which can be synthesized from cyclopropyl precursors, are of significant interest as they act as versatile reactive building blocks for creating complex chiral structures. The reactivity of these small, strained rings allows for their transformation into a diverse range of more complex molecules.

The combination of these two functional groups in this compound makes it a powerful tool for chemists. For instance, it is a key intermediate in the synthesis of various pharmacologically active compounds, including antithrombotic agents and antibacterial scaffolds. The strategic incorporation of this building block allows for the efficient construction of intricate molecular architectures with desirable physicochemical and biological properties.

Formation of Key Intermediates for Pharmacologically Relevant Compounds

This compound is a pivotal intermediate in the synthesis of the antithrombotic drug Prasugrel. Prasugrel is a platelet inhibitor used to reduce the risk of thrombotic cardiovascular events. The synthesis of Prasugrel involves the use of 1-cyclopropyl-2-(2-fluorophenyl)ethanone, a derivative of the title compound, as a key intermediate.

The synthesis of this key intermediate has been the subject of considerable research to develop high-purity and high-yield processes, which are crucial for pharmaceutical manufacturing. Various synthetic routes have been explored, with some methods achieving yields of up to 88%. The process often involves the bromination of 1-cyclopropyl-2-(2-fluorophenyl)ethanone to form 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which is then condensed with other heterocyclic moieties to construct the core structure of Prasugrel.

The following table summarizes a typical reaction step in the synthesis of a Prasugrel intermediate:

| Reactant 1 | Reactant 2 | Product | Reagents/Conditions |

| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride | 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | 1-Cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethanone hydrochloride | Anhydrous potassium carbonate, acetonitrile, 0-5 °C |

This data is based on a representative synthetic step described in the literature.

The cyclopropyl group is a common feature in many fluoroquinolone antibiotics, where it is often attached to the nitrogen atom at the 1-position of the quinolone core. While this compound itself is not directly incorporated in one piece, its structural motifs are relevant to the synthesis of fluoroquinolone derivatives. The synthesis of these potent antibacterial agents often involves the reaction of a 7-chloro-quinolone derivative with a piperazine or other amine-containing side chain.

For example, the synthesis of Ciprofloxacin, a widely used fluoroquinolone, involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with piperazine. The cyclopropyl group is introduced earlier in the synthetic sequence. The trifluoromethyl group, while not present in traditional fluoroquinolones like ciprofloxacin, is a desirable feature in modern drug design for its ability to improve drug properties. Researchers have explored the synthesis of novel fluoroquinolone derivatives containing various functional groups to enhance their antibacterial activity. The modification of the fluoroquinolone core at the C-2 and C-3 positions has led to the discovery of new structures that maintain potent antibacterial properties.

Exploration of Cycloaddition Reactions and Rearrangements Involving the Cyclopropyl Ketone Moiety

The cyclopropyl ketone moiety in this compound is susceptible to a variety of cycloaddition and rearrangement reactions, providing access to diverse molecular scaffolds. The inherent ring strain of the cyclopropane (B1198618) ring makes it a reactive partner in these transformations.

Cycloaddition Reactions:

[3+2] Cycloaddition: The double bond of the cyclopropyl ring can participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, reactions with nitrile imines can lead to the formation of 1,2,4-triazole derivatives. Similarly, reactions with nitrile N-oxides can produce isoxazolines.

[2+1] and [3+2] Solvent-Controlled Cycloaddition: In some cases, the reaction pathway can be controlled by the choice of solvent. For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane can yield either bis(trifluoromethyl)cyclopropanes via a [2+1] cycloaddition in a non-polar solvent like 1,2-dichloroethane (DCE), or bis(trifluoromethyl)pyrazolines through a [3+2] cycloaddition in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).

Rearrangement Reactions:

Acid-Catalyzed Rearrangements: Under acidic conditions, cyclopropyl ketones can undergo ring-opening rearrangements. The protonated ketone can rearrange to form 1-oxacyclopent-1-enyl cations. The specific bond that cleaves can be influenced by substituents on the cyclopropane ring.

Titanium-Mediated Rearrangements: Transition metals can also mediate the rearrangement of cyclopropyl derivatives. For example, cyclopropyl imines, which can be derived from cyclopropyl ketones, can undergo ring-opening and rearrangement in the presence of a titanocene complex to form azatitanacyclohexenes and subsequently azatitanacyclopentenes.

Stereoselective Derivatization to Chiral Compounds

The stereoselective derivatization of this compound and related structures is a powerful strategy for accessing chiral compounds with high enantiomeric purity. This is particularly important in the pharmaceutical industry, where the chirality of a molecule can have a profound impact on its biological activity.

Enantioenriched cyclopropylamine derivatives are valuable building blocks in organic synthesis and medicinal chemistry. One common approach to synthesize these compounds is through the Curtius rearrangement of a corresponding carboxylic acid. For example, 1-cyclopropylcyclopropanecarboxylic acid can be converted to N-Boc-protected (1-cyclopropyl)cyclopropylamine via a Curtius degradation, which can then be deprotected to yield the desired amine hydrochloride.

While this example does not start directly from this compound, the ketone functionality provides a handle for introducing the necessary functional groups for such transformations. For instance, the ketone could be converted to an oxime, which could then be reduced to the corresponding amine. Stereoselective reduction of the ketone or a derivative would be key to achieving high enantiomeric excess.

The development of chemoenzymatic strategies has also provided powerful tools for the stereoselective synthesis of chiral cyclopropyl ketones. Engineered enzymes can catalyze the cyclopropanation of olefins with high diastereo- and enantioselectivity, providing access to a library of chiral cyclopropyl ketones that can be further derivatized.

Strategies for Diastereoselective Transformations

The prochiral nature of the ketone in this compound allows for the creation of new stereocenters through reactions at the carbonyl carbon or the adjacent α-carbon. Achieving control over the stereochemical outcome of these reactions is paramount for the synthesis of enantiomerically pure target molecules. Diastereoselective strategies are employed to selectively produce one diastereomer over others.

A primary strategy involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. wikipedia.org For transformations involving this compound, a chiral auxiliary could be used to control aldol reactions, creating two new contiguous stereocenters with high diastereoselectivity. wikipedia.orgyoutube.com Evans oxazolidinones and sulfur-based thiazolidinethiones are examples of auxiliaries that have proven effective in directing aldol-type reactions by forming a rigid chelated transition state that favors attack from one specific face. blogspot.comscielo.org.mx

Another key transformation is the diastereoselective reduction of the ketone to a secondary alcohol. This can be achieved using chiral reducing agents or catalysts. For instance, oxazaborolidine catalysts (CBS catalysts) are known to facilitate the enantioselective reduction of various ketones, including trifluoromethyl ketones, with high levels of stereocontrol. mdpi.comresearchgate.net The use of chiral organomagnesium amides has also been reported for the effective reduction of trifluoromethyl ketones to their corresponding secondary alcohols with excellent enantioselectivities. nih.gov

Below is a table illustrating potential strategies for the diastereoselective transformation of the ketone.

| Transformation | Reagent/Strategy | Potential Product | Expected Outcome |

| Aldol Addition | Evans Chiral Auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) followed by reaction with an aldehyde (R-CHO). | Chiral β-hydroxy ketone. | High diastereomeric excess (>95% d.e.) due to the formation of a rigid boron enolate transition state that directs the approach of the aldehyde. scispace.com |

| Ketone Reduction | (R)-CBS catalyst with borane (B79455) (BH₃). | (R)-1-Cyclopropyl-2,2,2-trifluoro-ethanol. | High enantiomeric excess (>90% e.e.) by controlling the facial delivery of the hydride to the carbonyl. mdpi.com |

| Alkylation | Enders Chiral Auxiliary (e.g., SAMP/RAMP hydrazones) followed by deprotonation and reaction with an electrophile (E+). | Chiral α-substituted ketone. | High diastereoselectivity by directing the approach of the electrophile to the enolate. |

This table presents illustrative strategies based on established chemical principles for analogous systems.

Applications in Advanced Agrochemistry and Material Science Research

The structural features of this compound—the cyclopropyl ring and the trifluoromethyl group—are highly sought after in the development of modern agrochemicals and advanced materials. researchgate.net

Agrochemistry

The trifluoromethyl (CF₃) group is a key substituent in a significant portion of modern agrochemicals. researchgate.netnih.gov Its inclusion can enhance a molecule's metabolic stability, binding affinity, and hydrophobicity, which can improve transport and efficacy. researchgate.net Similarly, the cyclopropyl moiety is present in numerous commercial herbicides and fungicides, often contributing to increased potency and a favorable metabolic profile.

A structurally related compound, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, is a crucial intermediate in the synthesis of the broad-spectrum fungicide Prothioconazole . researchgate.netproquest.com This highlights the utility of the cyclopropyl ketone framework as a foundational building block for complex, high-value agrochemicals. Prothioconazole is a demethylation inhibitor that provides protective, curative, and eradicative action against a wide range of plant pathogens. herts.ac.ukgoogle.com The synthesis of such molecules demonstrates the industrial relevance of derivatives of this compound.

The following table lists examples of commercial agrochemicals that feature one or both of these key structural motifs.

| Agrochemical | Type | Key Structural Motif(s) |

| Fluazifop-butyl | Herbicide | Trifluoromethyl, Pyridine |

| Cyproconazole | Fungicide | Cyclopropyl, Triazole |

| Prothioconazole | Fungicide | Cyclopropyl (via intermediate), Triazole |

| Bicyclopyrone | Herbicide | Trifluoromethyl (via intermediate) |

| Picoxystrobin | Fungicide | Trifluoromethyl |

Material Science Research

In material science, the incorporation of fluorine atoms into polymers leads to materials with unique and valuable properties. wikipedia.org Fluoropolymers are known for their high thermal stability, excellent chemical resistance to acids, bases, and solvents, and low surface energy, which imparts non-stick properties. wikipedia.orgarkema.com

Advanced Catalytic Processes Involving 1 Cyclopropyl 2,2,2 Trifluoro Ethanone

Asymmetric Catalysis in Functionalization Reactions

The creation of chiral centers in molecules containing the 1-cyclopropyl-2,2,2-trifluoro-ethanone motif is of paramount importance for applications in pharmaceuticals and materials science. Asymmetric catalysis provides the most elegant solution for achieving high enantioselectivity.

Utilization of Chiral Auxiliaries and Organocatalysis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For substrates like this compound, a chiral auxiliary can be attached to create a diastereomeric intermediate, which then reacts with a pronounced facial bias due to steric hindrance. A notable strategy involves a three-step sequence of aldol/cyclopropanation/retro-aldol reactions, where a chiral oxazolidinone auxiliary is used to achieve the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric functionalization of trifluoromethyl ketones. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts generated in situ from chiral amino alcohols or, more recently, chiral lactam alcohols. mdpi.com This method has been investigated for the asymmetric borane (B79455) reduction of various ketones, including challenging trifluoromethyl ketones. mdpi.com Although high enantioselectivity can be difficult to achieve with trifluoromethyl ketones due to their high reactivity, in situ generation of the catalyst from specific precursors has shown promise. mdpi.com Cinchona alkaloids and their derivatives are another cornerstone of organocatalysis, serving as effective catalysts for the enantioselective synthesis of trifluoromethylated amines and alcohols. nih.govpharm.or.jp

Table 1: Organocatalytic Asymmetric Reduction of Model Trifluoromethyl Ketones

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Lactam Alcohol / BH₃-THF | 2,2,2-Trifluoroacetophenone | (R)-alcohol | 86% | mdpi.com |

| Cinchona Alkaloid Ammonium Bromide / TMAF | Acetophenone (Trifluoromethylation) | (S)-alcohol | 94% | pharm.or.jp |

| DHQ-derived Catalyst | N-Benzyl trifluoromethyl imine | (S)-amine | >99% | nih.gov |

Transition Metal Catalysis for Enantiocontrol

Transition metal complexes are workhorses for enantioselective catalysis, capable of a wide range of transformations. rsc.org For the functionalization of this compound, the most direct application is the asymmetric reduction of the ketone functionality. Enantioselective transfer hydrogenation using ruthenium complexes, such as the Noyori-Ikariya catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN], is highly effective for reducing β-keto esters, including substrates bearing trifluoromethyl groups, often with excellent enantioselectivity. acs.org

Furthermore, transition metal catalysis is pivotal in constructing the core trifluoromethyl-cyclopropane structure. Dirhodium complexes derived from chiral ligands like adamantylglycine have been successfully employed in the cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes, achieving high diastereoselectivity and enantioselectivity (up to 98% ee). organic-chemistry.org Similarly, copper(I) complexes with chiral bisoxazoline (BOX) ligands catalyze the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, providing access to versatile trifluoromethyl-cyclopropylboronates with high stereocontrol. acs.orgnih.gov These methods are instrumental in synthesizing precursors to or analogues of this compound.

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of Trifluoromethyl-Cyclopropanes

| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh₂(R-PTAD)₄ | Cyclopropanation | Styrene + Aryl-CF₃-diazoethane | 88-98% | organic-chemistry.org |

| Cu(I)-tBuBOX | Cyclopropanation | Alkenyl boronate + CF₃-diazoethane | up to 96% | nih.gov |

| Ph-dbfox/Zn(NTf₂)₂ | Friedel-Crafts | Pyrrole + β-CF₃ acrylate | up to 99% | rsc.org |

Integration of Photocatalysis and Electrocatalysis in Synthetic Routes

The fusion of photochemistry with catalysis has opened new avenues for activating and transforming molecules like this compound. Photocatalytic methods enable unique bond formations under mild conditions. A significant breakthrough is the enantioselective [3+2] photocycloaddition of aryl cyclopropyl (B3062369) ketones. nih.gov This process uses a dual-catalyst system, combining a chiral Lewis acid to control stereochemistry with a transition metal photoredox catalyst that initiates the reaction via single-electron transfer. Upon photoreduction, the cyclopropyl ketone ring opens to form a radical anion, which then engages in cycloaddition, yielding densely functionalized cyclopentanes that are otherwise difficult to access. nih.gov

Recent advances in consecutive photoinduced electron transfer (ConPET) have further expanded the scope of these reactions, enabling the asymmetric [3+2] photocycloaddition of cyclopropyl ketones with vinylazaarenes. nih.gov This strategy overcomes previous limitations and allows for the construction of complex, azaarene-functionalized cyclopentyl ketones with high stereoselectivity. nih.gov Additionally, novel sulfonium (B1226848) salt reagents have been developed that, under photochemical conditions, release a 1-(trifluoromethyl)cyclopropyl radical. nih.gov This radical can then be used to install the trifluoromethylcyclopropyl group onto various (hetero)arenes, demonstrating a powerful method for late-stage functionalization. nih.gov Electrocatalysis and photocatalysis also provide modern strategies for generating carbene precursors for cyclopropanation reactions from stable sources like N-tosylhydrazones. rsc.org

Biocatalysis for Selective Chemical Transformations

Biocatalysis offers an environmentally benign and highly selective alternative for chemical synthesis. Enzymes operate with exquisite precision, often providing unparalleled enantioselectivity. The asymmetric reduction of prochiral ketones to chiral alcohols is a classic application of biocatalysis, with whole-cell systems like baker's yeast or crude plant tissues from carrots and apples being used effectively for various ketones. nih.gov

More sophisticated approaches involve the use of engineered enzymes. Directed evolution has been used to tailor enzymes for specific non-natural reactions. For instance, engineered variants of myoglobin (B1173299) have been developed to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins to produce chiral cyclopropyl ketones and other fluorinated cyclopropanes. utdallas.edurochester.edu These biocatalysts can accept a wide range of substrates, including various vinylarenes and diazoketone carbene donors, to construct a library of valuable cyclopropane (B1198618) scaffolds. rochester.edu Furthermore, photobiocatalysis, which merges light-driven chemistry with enzymatic catalysis, has been harnessed by repurposing class I aldolases. Through directed evolution, these enzymes can catalyze the unnatural radical α-alkylation of aldehydes with excellent enantiocontrol, showcasing the potential to forge complex trifluoromethylated molecules. acs.org

Table 3: Biocatalytic Transformations for Cyclopropane Synthesis

| Biocatalyst | Reaction Type | Substrates | Stereoselectivity | Reference |

|---|---|---|---|---|

| Engineered Myoglobin | Cyclopropanation | Styrene + Diazoacetonitrile | up to 99:1 dr, 99% ee | utdallas.edu |

| Engineered Myoglobin | Cyclopropanation | Vinylarenes + Diazoketones | High diastereo- & enantioselectivity | rochester.edu |

| Engineered Tautomerase | Cyclopropanation | Cinnamaldehyde + Diethyl 2-chloromalonate | up to >25:1 dr, 98:2 er | nih.gov |

Development of Novel Catalytic Systems for Trifluoromethylated Substrates

The unique properties of the trifluoromethyl group drive continuous innovation in catalysis. rsc.org Research is focused on creating novel catalytic systems that can efficiently and selectively introduce the CF₃ group or manipulate CF₃-containing molecules. This includes the development of new chiral phase-transfer catalysts and bifunctional organocatalysts, such as squaramides, for asymmetric Michael additions and other C-C bond-forming reactions on trifluoromethylated substrates. pharm.or.jpnih.gov

Significant effort has also been directed toward the synthesis of trifluoromethyl ketones themselves. organic-chemistry.org Methods have been developed that use fluoroarenes to mediate the trifluoromethylation of carboxylic acids, avoiding the need for metal catalysts. organic-chemistry.org Tandem reaction sequences, such as a Claisen condensation followed by a retro-Claisen cleavage, provide an operationally simple route to trifluoromethyl ketones from enolizable ketones and ethyl trifluoroacetate. organic-chemistry.org

A key development for building blocks like this compound is the creation of catalytic systems that construct the entire fluorinated carbocycle. The copper-catalyzed enantioselective synthesis of 2-substituted-3-(trifluoromethyl)cyclopropylboronates stands out as a powerful method. nih.gov It provides a versatile, chiral building block where the boronate group can be readily transformed into a wide array of other functionalities, giving access to a diverse library of trifluoromethyl-cyclopropane derivatives. nih.gov These novel systems are crucial for expanding the synthetic utility of trifluoromethylated substrates and enabling the discovery of new bioactive compounds.

Role of 1 Cyclopropyl 2,2,2 Trifluoro Ethanone in Medicinal Chemistry and Bioactive Compound Synthesis

Design and Synthesis of Novel Bioactive Molecules Utilizing the Compound's Scaffold

The structure of 1-cyclopropyl-2,2,2-trifluoro-ethanone makes it a versatile precursor for creating more complex, biologically active molecules. Medicinal chemists utilize such scaffolds because cyclopropanes substituted with trifluoromethyl (CF3) groups are valuable in enhancing the bioavailability and other pharmaceutical properties of drug candidates. researchgate.net The synthesis of novel molecules often involves leveraging the ketone functional group for various chemical transformations, while retaining the core cyclopropyl (B3062369) and trifluoromethyl moieties to influence the final compound's characteristics.

The development of methods to create trifluoromethyl-substituted cyclopropanes is an active area of research, highlighting their importance. researchgate.netbeilstein-journals.org Strategies for synthesizing derivatives may include reactions at the carbonyl group or using the entire molecule as a foundational piece in a larger synthetic scheme. For instance, in the development of thyroid hormone receptor-β (THR-β) agonists, researchers incorporated both cyclopropyl and trifluoromethyl groups into a lead structure to explore structure-activity relationships. acs.org While not starting directly from this compound, this work demonstrates the strategic inclusion of these specific groups to optimize potency and selectivity, a principle that underlies the utility of the title compound as a synthetic starting point. acs.org The synthesis of diverse cyclopropane (B1198618) derivatives, such as those used as intermediates for drugs like Ticagrelor, further underscores the value of the cyclopropyl motif in creating chiral, bioactive compounds. utdallas.edu

Impact of Trifluoromethyl and Cyclopropyl Groups on Pharmacological Profiles

The trifluoromethyl and cyclopropyl groups are not merely passive structural elements; they actively modulate a molecule's interaction with biological systems. Their inclusion is a deliberate strategy to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties.

A molecule's ability to pass through biological membranes is fundamental to its therapeutic effect and is strongly influenced by its lipophilicity. nih.govresearchgate.net

The trifluoromethyl (CF3) group significantly enhances lipophilicity. nih.gov With a Hansch π value of +0.88, the CF3 group is a lipophilic moiety that can improve a compound's solubility in lipids, thereby facilitating its passage across cell membranes. nih.gov This property is crucial for drugs targeting intracellular components or needing to cross the blood-brain barrier. nih.gov For example, the antidepressant Fluoxetine's brain penetration is significantly aided by the presence of a trifluoromethyl group. nih.gov

Table 1: Comparison of Calculated Lipophilicity (clogP) of Common Moieties

| Moiety | Approximate clogP Value |

|---|---|

| Phenyl | ~2.0 |

| Isopropyl | ~1.5 |

| Cyclopropyl | ~1.2 |

This interactive table is based on data presented in reference iris-biotech.de.

Metabolic stability, a measure of how resistant a compound is to being broken down by the body's enzymes, directly impacts its bioavailability and duration of action.

The trifluoromethyl group is exceptionally stable and resistant to metabolic degradation. nih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, with a high bond dissociation energy (485.3 kJ/mol) that makes it difficult for metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, to cleave. nih.gov This inherent stability often leads to a longer half-life and improved bioavailability of the drug. nih.gov

The cyclopropyl group is also a key tool for enhancing metabolic stability. acs.orghyphadiscovery.com The C-H bonds on a cyclopropyl ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by CYP enzymes. hyphadiscovery.comnih.gov A classic example is the drug Pitavastatin, where a cyclopropyl group effectively blocks a potential site of metabolism, diverting it away from the major CYP3A4 pathway and thus reducing the risk of drug-drug interactions. hyphadiscovery.com By incorporating both of these metabolically robust groups, derivatives of this compound are designed with a high potential for favorable metabolic profiles and enhanced bioavailability. nih.govhyphadiscovery.com

Mechanisms of Action Studies for Derivatives of the Compound

Derivatives synthesized from the this compound scaffold are studied to understand how they interact with biological targets and modulate their activity.

The specific three-dimensional arrangement and electronic properties of the cyclopropyl and trifluoromethyl groups play a critical role in how a derivative binds to its target enzyme or receptor.

The cyclopropyl group introduces conformational rigidity into a molecule. iris-biotech.de This rigidity can lock the molecule into a specific shape that is optimal for fitting into a target's binding pocket, which can lead to a more favorable entropic contribution to the binding energy and increased potency. acs.orgnih.gov

The trifluoromethyl group contributes to binding affinity through several mechanisms. Its lipophilicity allows it to form favorable hydrophobic interactions with nonpolar regions of a binding site. nih.gov Furthermore, its high electronegativity creates a strong molecular dipole, enabling it to participate in specific dipole-dipole or other electrostatic interactions with the target protein, enhancing binding selectivity and affinity. nih.gov

The ultimate goal of designing these derivatives is to modulate the activity of a specific enzyme or receptor. This is quantified by measuring the compound's potency (e.g., EC50 or IC50 values) and selectivity for its intended target.

A study on thyroid hormone receptor-β (THR-β) agonists provides a clear example of how these groups can modulate receptor activity. acs.org Researchers synthesized a series of compounds, including derivatives containing trifluoromethyl and cyclopropyl groups, and tested their ability to activate the receptor. The results showed that the inclusion of these groups directly impacted the pharmacological activity. Notably, the derivative featuring a cyclopropyl group maintained high potency and selectivity, demonstrating the utility of this moiety in fine-tuning the interaction with the receptor. acs.org

Table 2: Research Findings on the Activity of THR-β Agonist Derivatives

| Compound | Key Structural Group | THR-β Agonistic Activity (EC50, nM) | Selectivity (THR-β vs THR-α) |

|---|---|---|---|

| 18 | Trifluoromethyl | 10.6 | 28.3-fold |

| 19 | Cyclopropyl | 11.2 | 31.3-fold |

This interactive table is based on data for compounds 18 and 19 from the study on THR-β agonists acs.org. A lower EC50 value indicates higher potency.

This data illustrates that derivatives containing either a trifluoromethyl or a cyclopropyl group can act as highly potent and selective modulators of receptor activity, validating the strategic use of scaffolds like this compound in the discovery of new therapeutic agents. acs.org

Structure-Activity Relationship (SAR) Studies of Related Chemical Scaffolds

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify the key molecular features responsible for the desired therapeutic effect. While specific SAR studies on this compound itself are not extensively documented in publicly available research, the analysis of related chemical scaffolds containing both cyclopropyl and trifluoromethyl groups provides valuable insights into its potential applications.

Trifluoromethyl ketones are well-recognized as potent inhibitors of various enzymes, particularly serine and cysteine proteases. taylorfrancis.combrandeis.edunih.gov Their inhibitory activity stems from the electrophilic nature of the ketone's carbonyl carbon, which is enhanced by the strong electron-withdrawing trifluoromethyl group. This electrophilicity allows the ketone to form a stable, yet often reversible, covalent bond with nucleophilic residues in the enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine. brandeis.edu This mechanism often mimics the transition state of the enzymatic reaction, leading to potent inhibition. taylorfrancis.com

The incorporation of a cyclopropyl group into bioactive molecules is another well-established strategy in medicinal chemistry. The strained three-membered ring can introduce conformational rigidity, influence metabolic stability, and provide specific steric and electronic interactions within a binding site. In some cases, the cyclopropyl group can act as a bioisostere for other functional groups, offering an improved pharmacological profile.

A notable example that sheds light on the SAR of compounds bearing both cyclopropyl and trifluoromethyl moieties is the study of a series of 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide analogues as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This enzyme is a key target for immunosuppressive and anti-inflammatory drugs. The study revealed that the presence and nature of substituents on the phenyl ring, as well as the cyclopropyl group, significantly impacted the inhibitory potency.

The following interactive data table summarizes some of the key findings from the SAR study of these DHODH inhibitors, highlighting the importance of specific structural features for biological activity. nih.gov

| Compound | R1 | R2 | R3 | R4 | DHODH Inhibition (IC50, µM) |

| A | H | H | H | H | >100 |

| B | 4'-CF3 | H | H | H | 0.5 |

| C | 4'-Cl | H | H | H | 1.2 |

| D | 3'-CH3, 4'-CF3 | H | H | H | 0.08 |

| E | 3'-Cl, 4'-CF3 | H | H | H | 0.15 |

| F | 4'-CF3 | CH3 | H | H | 2.5 |

| G | 4'-CF3 | H | CH3 | H | 1.8 |

While this example does not directly involve this compound, the principles derived from its SAR are highly relevant. They suggest that the combination of a cyclopropyl group and a trifluoromethyl-containing aromatic moiety can be a powerful strategy for designing potent enzyme inhibitors. The specific positioning and nature of these groups are critical for optimizing interactions with the target protein.

An exploration of the chemical compound this compound reveals significant potential for future research and development across various domains of chemistry. This article delves into the emerging trends and future directions in the study and application of this and related fluorinated cyclopropyl ketones.

Future Research Directions and Emerging Trends

The unique combination of a cyclopropyl (B3062369) ring and a trifluoromethyl ketone group in 1-Cyclopropyl-2,2,2-trifluoro-ethanone positions it as a molecule of high interest. Future research is poised to unlock its full potential, from how it is synthesized to its application in creating novel chemical structures and its role in advanced chemical technologies.

Q & A

Q. What are the recommended synthetic routes for 1-cyclopropyl-2,2,2-trifluoro-ethanone, and what catalysts are optimal?

The synthesis of trifluoromethyl ketones like this compound often employs Friedel-Crafts acylation or nucleophilic substitution. For example, Friedel-Crafts reactions using acyl chlorides and Lewis acids (e.g., AlCl₃ or TiCl₄) are effective for introducing ketone groups to aromatic systems . Cyclopropane ring formation can be achieved via Simmons-Smith reactions (using Zn/Cu couples) or cyclopropanation of alkenes with diazo compounds . Optimization requires anhydrous conditions and inert atmospheres to avoid side reactions.

Q. How can the structural integrity of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For instance, related cyclopropyl ketones show dihedral angles between the cyclopropane ring and aryl groups ranging from 47.6° to 63.9°, with short C–H⋯F contacts influencing packing . Complementary techniques include:

Q. What safety precautions are critical when handling this compound?

While specific toxicological data for this compound are limited, analogs like 1-(2-amino-6-nitrophenyl)ethanone mandate:

- PPE : Gloves, goggles, and fume hoods to avoid inhalation/contact (P261/P262 precautions) .

- Storage : Inert atmospheres and desiccants to prevent hydrolysis of the cyclopropane or trifluoromethyl groups .

Advanced Research Questions

Q. How do electronic effects of the cyclopropane and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The cyclopropane ring introduces strain (≈27 kcal/mol), enhancing susceptibility to ring-opening reactions under acidic or oxidative conditions. The trifluoromethyl group is strongly electron-withdrawing (-I effect), which polarizes the ketone, making it electrophilic. This dual effect enables selective nucleophilic additions at the carbonyl carbon but may hinder metal-catalyzed couplings (e.g., Suzuki-Miyaura) due to poor transmetallation . Computational studies (DFT) are recommended to map charge distribution and predict reactivity .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between solution (NMR) and solid-state (SCXRD) data often arise from conformational flexibility or solvent effects . For example:

Q. What role does this compound play in medicinal chemistry, particularly in autophagy inhibition?

Structural analogs like ULK-101 (a ULK1 inhibitor) incorporate the 1-cyclopropyl-2,2,2-trifluoroethyl moiety to enhance metabolic stability and target binding. The trifluoromethyl group improves pharmacokinetics by reducing oxidative metabolism, while the cyclopropane minimizes steric hindrance in enzyme active sites . In vitro assays (e.g., kinase inhibition IC₅₀) and molecular docking are critical for optimizing bioactivity.

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.